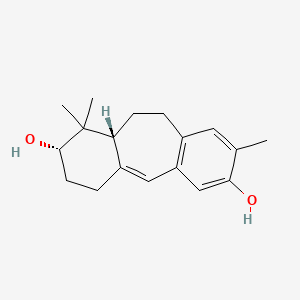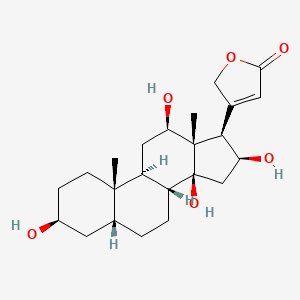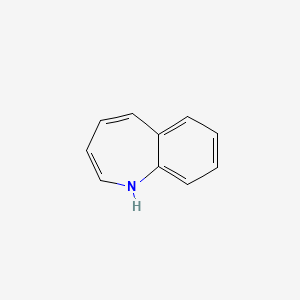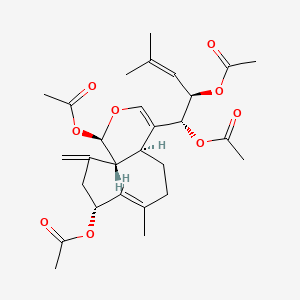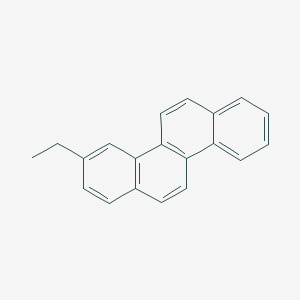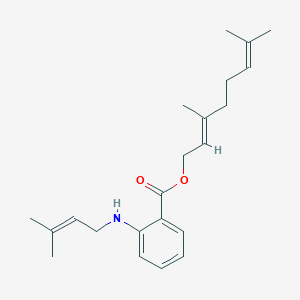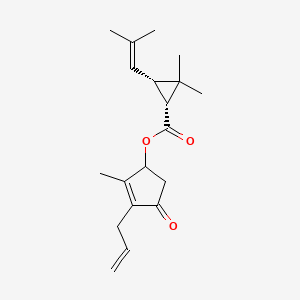
(+)-cis-Allethrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-cis-allethrin is a cis-allethrin. It derives from a (+)-cis-chrysanthemic acid.
Scientific Research Applications
Insecticidal Activity
- (+)-cis-Allethrin is primarily known for its effectiveness as an insecticide. It has been shown to be more efficient against various insect species, including houseflies, grain beetles, and mosquito larvae, compared to its isomers. The (+)-trans-isomer, in particular, has been found to compare favorably with natural pyrethrins in efficacy (Davies et al., 1970).
Toxicity Studies
- The relative toxicity of different allethrin isomers has been studied, revealing varying degrees of effectiveness when combined with synergists like piperonyl butoxide. These studies provide valuable information on optimizing allethrin formulations for maximum insecticidal efficacy (Gersdorff & Piquett, 1958).
Stability and Photolysis
- Research into the stability of allethrin under different conditions, such as exposure to ultra-violet light, is crucial for understanding its longevity and effectiveness as an insecticide. Allethrin has been found to be more stable than natural pyrethrins, which is significant for its practical applications (Blackith, 1952).
Enantiomeric Purity Measurement
- The enantiomeric purity of allethrin is important for its effectiveness and safety. Techniques like nuclear magnetic resonance have been used to measure the ratio of diastereoisomers in allethrin, which is vital for quality control in its manufacturing (Rickett & Henry, 1974).
Environmental and Health Impact Studies
- Studies on the effects of allethrin in environments where it is commonly used, like in mosquito coil smoke, are critical. Investigations into its impact on the respiratory system of rats provide insights into potential health risks associated with prolonged exposure (Liu & Sun, 1988).
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17-/m0/s1 |
InChI Key |
ZCVAOQKBXKSDMS-NZEUDUFCSA-N |
Isomeric SMILES |
CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@@H](C2(C)C)C=C(C)C)CC=C |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,3R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252526.png)

![4-hydroxy-1-[(1S,2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hex-2-yl]-5-methyl-2(1H)-pyrimidinone](/img/structure/B1252531.png)
